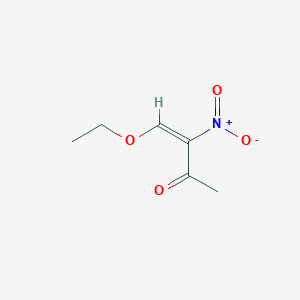
(E)-4-ethoxy-3-nitrobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-ethoxy-3-nitrobut-3-en-2-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a nitro group, and a conjugated double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethoxy-3-nitrobut-3-en-2-one typically involves the reaction of ethyl acetoacetate with nitromethane under basic conditions. The reaction proceeds through a Michael addition followed by an elimination step to form the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-ethoxy-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oximes, nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-ethoxy-3-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-ethoxy-3-nitrobut-3-en-2-one involves its reactive functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of various products that interact with biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-nitrobut-3-en-2-one: Lacks the (E)-configuration, leading to different reactivity and properties.
4-methoxy-3-nitrobut-3-en-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
3-nitrobut-3-en-2-one: Lacks the ethoxy group, resulting in different chemical behavior.
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(E)-4-ethoxy-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3/b6-4+ |
InChI Key |
KWFYVTXHLRZERV-GQCTYLIASA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)C)/[N+](=O)[O-] |
Canonical SMILES |
CCOC=C(C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















